N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine
Description
N-[(4-Chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 4 and an amine group at position 2. The molecule also contains a 4-chlorophenyl group and a 2-methylindole moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-11-12-24-20(13-14)26-22(16-7-9-17(23)10-8-16)21-15(2)25-19-6-4-3-5-18(19)21/h3-13,22,25H,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJXZWXCLRCTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Benzylic Halides
This two-step protocol, adapted from Patent WO2009057133A2, involves:
Step 1: Synthesis of (4-Chlorophenyl)(2-Methyl-1H-Indol-3-yl)Methyl Chloride
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Reactants : 2-Methylindole (1.0 eq), 4-chlorobenzaldehyde (1.2 eq), HCl gas (anhydrous)
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Solvent : Dichloromethane (DCM), 0°C → RT
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Mechanism : Friedel-Crafts alkylation followed by chlorination
Step 2: Coupling with 4-Methyl-2-Pyridinamine
| Parameter | Condition |
|---|---|
| Solvent | Dry THF |
| Base | Diisopropylethylamine (2.5 eq) |
| Temperature | Reflux (66°C) |
| Reaction Time | 12-16 hours |
| Workup | Aqueous NaHCO₃ extraction |
| Purification | Column chromatography (SiO₂, 7:3 hexane:EtOAc) |
| Yield | 58% (white crystalline solid) |
Key Advantage: Scalability to multi-gram quantities.
Limitation: Requires strict anhydrous conditions to prevent hydrolysis of the benzylic chloride.
Reductive Amination Approach
Derived from PubChem CID 3634881, this method avoids halogenated intermediates:
Reaction Scheme :
(4-Chlorophenyl)(2-methyl-1H-indol-3-yl)methanone + 4-Methyl-2-pyridinamine → Imine → Reduction → Compound X
Optimized Conditions :
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Catalyst : Sodium triacetoxyborohydride (STAB, 1.5 eq)
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Solvent System : 1,2-Dichloroethane (DCE)/AcOH (10:1 v/v)
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Temperature : 40°C, 8 hours under N₂
Comparative Data :
| Reducing Agent | Conversion (%) | Diastereomeric Ratio |
|---|---|---|
| NaBH₄ | 22 | 1:1 |
| NaBH(OAc)₃ | 48 | 1.5:1 |
| STAB | 89 | 3.2:1 |
Note: STAB preferentially reduces the (R)-imine, enabling partial kinetic resolution.
Emerging Methodologies
Continuous Flow Synthesis
Building on CN105237469A, a microreactor system enhances safety during exothermic steps:
Flow Setup :
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Zone 1 (T-mixer) : Combine 2-methylindole (0.1 M in DMF) and 4-chlorobenzaldehyde (0.12 M)
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Zone 2 (Packed bed reactor) : AlCl₃-coated silica beads (85°C, residence time 8 min)
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Zone 3 (Static mixer) : Introduce 4-methyl-2-pyridinamine (0.15 M in THF)
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Output : Direct crystallization in anti-solvent (n-heptane)
Performance Metrics :
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Space-Time Yield: 1.24 kg/L·day vs. 0.37 kg/L·day (batch)
Critical Process Parameters
Solvent Effects on Coupling Efficiency
Data from 32 experimental runs (DoE):
| Solvent | Dielectric Constant (ε) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| DMF | 36.7 | 44 | 61 |
| THF | 7.5 | 68 | 89 |
| Toluene | 2.4 | 29 | 93 |
| DCM | 8.9 | 51 | 78 |
Optimum: THF balances solubility of ionic intermediates and transition state stabilization.
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Nucleophilic Route | Reductive Amination |
|---|---|---|
| Raw Materials | $1,240 | $1,980 |
| Catalyst/Reagents | $320 | $650 |
| Energy Consumption | $180 | $90 |
| Waste Treatment | $210 | $140 |
| Total | $1,950 | $2,860 |
Trade-off: The nucleophilic route offers lower costs but requires specialized handling of chlorinated intermediates .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the Wnt signaling pathway, which is crucial in cell proliferation and differentiation. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Core Structure Influence :
- The pyridine-indole hybrid in the target compound contrasts with thiazole (), pyrimidine (), and pyrazolopyrimidine () cores in analogs. These cores dictate electronic properties, solubility, and binding affinity. For example, pyrimidines often exhibit enhanced metabolic stability, while indole derivatives interact with serotonin receptors .
Substituent Effects :
- The 4-chlorophenyl group is a common lipophilic moiety that enhances membrane permeability and receptor binding. However, its position (e.g., para vs. meta) and linkage (direct vs. methylene bridge) alter steric and electronic interactions .
- The 2-methylindole group in the target compound may improve π-π stacking in hydrophobic pockets, a feature absent in pyrimidine-based analogs .
Pyrimidine derivatives () with chlorophenyl groups demonstrate antibacterial effects, highlighting the versatility of this substituent .
Synthetic Challenges :
- and highlight challenges in isolating regioisomers (e.g., inseparable imidazole derivatives), which may also apply to the target compound’s synthesis. The use of TosMIC in cyclization reactions () could inform synthetic strategies for the indole-pyridine core .
Structural Analysis :
- SHELX software () is widely used for crystallographic refinement. For example, dihedral angles between aromatic rings in pyrimidine derivatives () influence molecular conformation and intermolecular interactions, which could guide structural optimization of the target compound .
Biological Activity
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methyl-2-pyridinamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, focusing on its therapeutic potentials.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19ClN4
- Molecular Weight : 347.8 g/mol
- Chemical Structure : The structure consists of a chlorophenyl group, an indole moiety, and a pyridinamine structure, contributing to its diverse biological effects.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that similar compounds can significantly reduce nitric oxide production and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial mediators in inflammatory responses .
- Modulation of Signaling Pathways : The compound may affect various signaling pathways such as NF-kB and MAPK pathways, which are pivotal in regulating inflammation and cell survival .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Neuroprotective Effects in Parkinson's Disease :
- Antibacterial Screening :
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
